Dicyclopentyl(dimethoxy)silane

Description

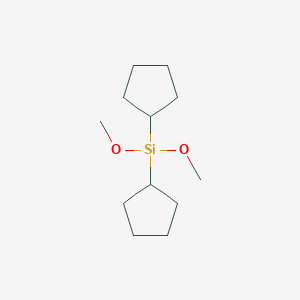

Structure

3D Structure

Properties

IUPAC Name |

dicyclopentyl(dimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCCC1)(C2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888929 | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

126990-35-0 | |

| Record name | Dicyclopentyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclopentyl(dimethoxy)silane chemical properties and structure

An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane

Introduction

This compound (DCPDMS), CAS number 126990-35-0, is an organosilicon compound with a unique molecular structure that confers valuable steric and electronic properties.[1] The molecule consists of a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups.[2] This structure makes it particularly significant as an external electron donor (D-Donor) in Ziegler-Natta catalyst systems for propylene polymerization.[1][3] In this role, DCPDMS is critical for controlling the isotacticity of the resulting polypropylene, leading to polymers with high crystallinity and improved physical properties.[1][2][4] Beyond catalysis, its bulky nature makes it a useful silylating agent in specialized organic syntheses and a precursor in the production of materials like silicone resins, coatings, and adhesives.[1][2]

Chemical Structure and Identification

The core of DCPDMS is a tetrahedral silicon atom. The two cyclopentyl groups provide significant steric hindrance, which is key to its selectivity in both catalysis and synthesis. The two methoxy groups are susceptible to hydrolysis, a key reaction in its role in sol-gel chemistry and its environmental fate.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

DCPDMS is a colorless to nearly colorless, clear liquid that is sensitive to moisture.[1][4] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 126990-35-0[5] |

| Molecular Formula | C₁₂H₂₄O₂Si[5][6] |

| Molecular Weight | 228.41 g/mol [7][8][9] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 251 °C @ 760 mmHg[2][3] 120 °C @ 6 mmHg[1] 103 °C @ 5 mmHg[3] |

| Density | ~0.986 g/mL @ 25 °C[1] 0.99 g/cm³ @ 20 °C |

| Refractive Index | 1.467 @ 20 °C[1] 1.4640-1.4650 @ 25 °C[3] |

| Flash Point | 102 °C (closed cup)[3] 141 °C |

| Purity (by GC) | ≥98.0%[10] or ≥99.0%[3] |

| SMILES | CO--INVALID-LINK--(C2CCCC2)OC[11] |

| InChI Key | JWCYDYZLEAQGJJ-UHFFFAOYSA-N[6][12] |

Experimental Protocols

Synthesis Methodologies

Two primary synthesis routes for DCPDMS involve the use of a Grignard reagent.[1][13] These methods allow for the precise installation of the two cyclopentyl groups onto the silicon center.

Caption: Synthesis pathways for this compound.

Protocol 1: Reaction with Tetramethoxysilane [13]

-

Prepare a Grignard reagent solution by reacting approximately 2.0 moles of cyclopentyl chloride with 2.0 moles of magnesium metal turnings in 1 liter of dried tetrahydrofuran (THF).

-

In a separate reaction vessel, dissolve approximately 1.0 mole of tetramethoxysilane in 500 mL of dried THF.

-

Slowly add the prepared cyclopentyl magnesium chloride solution dropwise to the tetramethoxysilane solution. Maintain the reaction temperature below 50 °C throughout the addition.

-

After the reaction is complete (monitored by gas chromatography), filter the mixture to remove the precipitated magnesium salts.

-

Remove the THF solvent by distillation.

-

Purify the resulting crude product by distillation under reduced pressure (e.g., 103 °C at 5 mmHg) to yield the final liquid product.[3][14]

Protocol 2: Via Dichlorosilane Intermediate [1][13]

-

React approximately two moles of a cyclopentyl magnesium halide with one mole of silicon tetrachloride (SiCl₄) to form the intermediate, Dicyclopentyl(dichloro)silane.

-

Convert the dichlorosilane intermediate to the final product through methoxylation by reacting it with an excess (more than 2 moles per mole of intermediate) of methanol.[13]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method used to confirm the identity and purity of DCPDMS. The following protocol is based on a published method for analyzing complex chemical mixtures containing this compound.[15]

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 7250 Q-TOF (or equivalent)

-

Column: Agilent DB-5Q, 30 m, 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

-

Inlet: MMI, 4 mm Ultra Inert liner with wool

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Inlet Temperature Program: Hold at 65 °C for 0.01 min, then ramp at 300 °C/min to 280 °C

-

Carrier Gas: Helium

-

Column Flow: 1 mL/min (constant flow)

-

Oven Temperature Program: Hold at 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min

MS Parameters:

-

Transfer Line Temperature: 325 °C

-

Quadrupole Temperature: 150 °C

-

Source Temperature: 200 °C

-

Electron Energy: 70 eV

-

Mass Range: 50 to 1000 m/z

-

Spectral Acquisition Rate: 5 Hz

Applications in Research and Industry

The primary application of DCPDMS is as a high-performance external electron donor in Ziegler-Natta catalysts for polypropylene production.[1] Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity and resulting in polypropylene with a high isotacticity index (>98%), high crystallinity, and desirable mechanical properties.[1]

Additionally, DCPDMS serves as:

-

A versatile silylating agent in organic synthesis, where the steric bulk of the cyclopentyl groups allows for high selectivity in protecting sensitive functional groups.[1]

-

A precursor in materials science , particularly in sol-gel chemistry for creating hybrid organic-inorganic materials.[1]

-

A coupling agent to improve adhesion and compatibility between organic polymers and inorganic substrates in formulations for coatings, sealants, and adhesives.[6]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

Hazards: Causes skin irritation and serious eye damage.[1][11][16] It is very toxic to aquatic life with long-lasting effects.[1][11] The compound is moisture-sensitive and can react with water to release methanol.[1][2][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and appropriate lab clothing.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.[17]

-

Storage: Store in a cool, dry, and well-ventilated place away from moisture and direct sunlight.[3][12] Keep containers tightly sealed.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor.[16] If on skin, wash with plenty of water.[16]

This product is intended for research and industrial use only and is not for human or veterinary use.[1][18]

References

- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]

- 2. Dicyclopentyldimethoxysilane (DCPDMS, Donor-D) CAS:126990-35-0 from China manufacturer - Siwin [siwinsilicone.com]

- 3. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 4. Dicyclopentyl Dimethoxy Silane CAS 126990-35-0 For Sale - Kerton Chemical [kerton-industry.com]

- 5. scbt.com [scbt.com]

- 6. CAS 126990-35-0: dicyclopentyldimethoxysilane | CymitQuimica [cymitquimica.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dicyclopentyldimethoxysilane | 126990-35-0 [sigmaaldrich.com]

- 13. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 14. JPH0441496A - Dicyclopentyldimethoxysilane - Google Patents [patents.google.com]

- 15. lcms.cz [lcms.cz]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane (CAS 126990-35-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyl(dimethoxy)silane, identified by the CAS number 126990-35-0, is an organosilicon compound with significant applications in industrial catalysis and organic synthesis.[1] Its molecular structure, characterized by a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups, imparts unique steric and electronic properties.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, its primary application as an external electron donor in Ziegler-Natta catalysis for propylene polymerization, and methods for its characterization.

Chemical and Physical Properties

This compound is a colorless to nearly colorless, clear liquid that is sensitive to moisture.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂Si |

| Molecular Weight | 228.41 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 120 °C at 6 mmHg[1] |

| Density | Approximately 0.99 g/cm³ |

| Refractive Index | 1.4660 to 1.4700 |

| Flash Point | 102 °C |

| Water Solubility | Insoluble, reacts slowly with water[1] |

| Solubility | Soluble in common organic solvents |

Table 2: Specifications and Purity

| Parameter | Specification |

| Purity (by GC) | ≥ 98.0%[2][3] |

| Moisture Content | ≤ 0.1% |

| Acidity (as HCl) | ≤ 10 ppm |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Grignard reaction being a prominent method.[1] An alternative approach involves a hydrosilylation pathway.

Grignard Reaction Synthesis

This common method involves the reaction of a silicon precursor with a cyclopentylmagnesium halide (a Grignard reagent).[1] The synthesis can proceed via two main pathways:

-

Pathway A: Direct reaction of tetramethoxysilane with two molar equivalents of a cyclopentylmagnesium halide.[1]

-

Pathway B: A two-step process starting with the reaction of silicon tetrachloride with a cyclopentylmagnesium halide to form the intermediate dicyclopentyldichlorosilane, which is subsequently methoxylated.[1]

References

Physical properties of Dicyclopentyl(dimethoxy)silane

An In-depth Technical Guide to the Physical Properties of Dicyclopentyl(dimethoxy)silane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 126990-35-0), a key organosilicon compound. Primarily utilized as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization, its unique molecular structure imparts specific steric and electronic characteristics crucial for industrial catalysis and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless, clear liquid at room temperature.[1][3][4] Its structure, featuring a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups, is key to its function.[1][2] The compound is noted for its moisture sensitivity, a characteristic stemming from the silicon-oxygen-carbon (Si-O-C) bonds which are susceptible to hydrolysis.[1] In the presence of water, the methoxy groups hydrolyze to form silanol groups and methanol as a byproduct.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes | Source(s) |

| CAS Number | 126990-35-0 | [2][5][6][7] | |

| Molecular Formula | C₁₂H₂₄O₂Si | [2][3][5][8] | |

| Molecular Weight | 228.4 g/mol - 228.41 g/mol | [2][3][5][8] | |

| Appearance | Colorless, clear liquid | [2][5][6] | |

| Purity | ≥98.0% (GC) | Commercial grades are typically ≥99%. | [2][3][5] |

| Density | ~0.99 g/cm³ (or 0.984 g/cm³ at 25°C) | [2][5] | |

| Boiling Point | 251°C at 760 mmHg | 120°C at 6 mmHg; 103°C at 5 mmHg | [2][5][7] |

| Refractive Index | 1.4640 - 1.4700 at 25°C | A typical value is 1.467. | [1][2][5] |

| Flash Point | 102°C | Closed cup method. | [2][5][6] |

| Freezing Point | ≤0°C | [5] | |

| Storage Temperature | Room Temperature | Recommended to be kept in a cool, dry, and dark place. | [4] |

Experimental Protocols for Property Determination

The characterization and quality control of this compound involve standard analytical techniques to verify its structure and purity.

Purity Analysis: Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of this compound, with commercial grades typically showing a purity of 99% or higher.[2]

-

Principle: This technique separates volatile compounds in a mixture. An inert gas carries the sample through a column, and components are separated based on their boiling points and interaction with the column's stationary phase.

-

Methodology:

-

A small, diluted sample of this compound is injected into the gas chromatograph.

-

The sample is vaporized in a heated injection port.

-

An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column.

-

The components separate as they pass through the column.

-

A detector at the column's exit measures the quantity of each component.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Structural Identification

The identity of this compound is confirmed through various spectrometric and spectrophotometric analyses.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectrometry is used to confirm the molecular structure by identifying the hydrogen atoms in the cyclopentyl and methoxy groups.[9]

-

Infrared (IR) Absorption Spectrophotometry: IR spectroscopy helps identify the functional groups present, particularly the Si-O-C bonds.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.[9]

Visualizing Structure-Property Relationships

The molecular architecture of this compound directly influences its physical properties and chemical reactivity, which in turn dictates its primary applications.

Caption: Figure 1. Logical flow from molecular structure to key properties and applications.

References

- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]

- 2. zmsilane.com [zmsilane.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]

- 6. Dicyclopentyldimethoxysilane (Donor-D) | CAS 126990-35-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemcorp.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

Dicyclopentyl(dimethoxy)silane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dicyclopentyl(dimethoxy)silane, a key organosilicon compound. Below, you will find its core physicochemical properties, a representative experimental protocol for its primary application, and diagrams illustrating its functional role and chemical behavior.

Core Molecular and Physical Properties

This compound, also known as Donor-D or DCPDMS, is an organosilane compound recognized for its role as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, provides unique steric and electronic properties.[1]

The fundamental molecular and physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂Si | [1][2][3][4] |

| Molecular Weight | 228.40 g/mol | [1][2][3][4] |

| CAS Number | 126990-35-0 | [1][2][3] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 251°C (at 760 mmHg); 103°C (at 5 mmHg) | [2][3] |

| Density | 0.984 g/cm³ (at 25°C) | [2] |

| Refractive Index | 1.4640 - 1.4650 (at 25°C) | [2] |

| Flash Point | 102°C (closed cup) | [2][3] |

| Purity | ≥99.0% | [2] |

Functional Role in Catalysis

The principal application of this compound is as an external electron donor (De) in Ziegler-Natta catalysis.[1] In this system, it works in conjunction with a titanium-based catalyst supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., Triethylaluminium, AlEt₃). Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity of the polymerization process.[1] This results in polypropylene with high isotacticity, high crystallinity, and desirable physical properties.[1]

Caption: Logical relationship in a Ziegler-Natta catalyst system.

Experimental Protocol: Propylene Polymerization

The following is a representative methodology for propylene polymerization using a Ziegler-Natta catalyst system with this compound as the external donor. This protocol is based on general procedures described in the literature for slurry-phase polymerizations.

Materials:

-

Ziegler-Natta catalyst (e.g., TiCl₄/Di/MgCl₂)

-

Co-catalyst (e.g., Triethylaluminium, AlEt₃)

-

External Donor: this compound

-

Propylene monomer

-

Hydrogen (as a chain transfer agent)

-

Solvent (e.g., heptane)

-

High-pressure stainless-steel autoclave reactor

Procedure:

-

Reactor Preparation: The polymerization reactor is purged with nitrogen to remove oxygen and moisture.

-

Component Addition: The reactor is charged with the solvent, followed by the co-catalyst, this compound, and the Ziegler-Natta catalyst component. The molar ratio of co-catalyst to external donor and catalyst is a critical parameter for controlling polymer properties.

-

Pressurization and Heating: Hydrogen is introduced to control the molecular weight of the resulting polymer. The reactor is then pressurized with propylene monomer.

-

Polymerization: The reaction is carried out at a controlled temperature, typically in the range of 60°C to 90°C, and a pressure of 2 to 4.5 MPa.[5] The polymerization is allowed to proceed for a set duration, generally between 0.5 to 10 hours.[5]

-

Termination and Product Recovery: The reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol). The resulting polymer slurry is then filtered, washed, and dried to yield the final polypropylene product.

Chemical Pathway: Hydrolysis

The silicon-oxygen-carbon (Si-O-C) bonds in this compound render it susceptible to hydrolysis in the presence of water. This reaction proceeds in a stepwise manner, first replacing one methoxy group with a hydroxyl group to form an intermediate silanol, and then repeating the process for the second methoxy group to yield Dicyclopentylsilanediol. Methanol is produced as a byproduct. The resulting silanol groups can subsequently undergo condensation to form siloxane (Si-O-Si) bridges.[1]

Caption: Stepwise hydrolysis pathway of this compound.

References

- 1. This compound|99%+|CAS 126990-35-0 [benchchem.com]

- 2. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 126990-35-0 | this compound [reachcentrumdatabrokerage.com]

- 5. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]

The Lynchpin of Stereocontrol: A Technical Guide to the Mechanism of Dicyclopentyl(dimethoxy)silane in Ziegler-Natta Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of polymer synthesis, the quest for precise control over polymer architecture is paramount. For the production of isotactic polypropylene, a polymer prized for its high crystallinity, stiffness, and thermal resistance, Ziegler-Natta catalysts are the industrial workhorse. The stereoselectivity of these catalyst systems is finely tuned by the judicious use of electron donors. Among these, Dicyclopentyl(dimethoxy)silane (DCPDMS) has emerged as a critical external electron donor, significantly enhancing the yield of isotactic polypropylene and influencing the polymer's final properties. This in-depth technical guide elucidates the core mechanism of action of DCPDMS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action: Steric Hindrance and Active Site Modulation

This compound's primary role as an external electron donor in Ziegler-Natta catalysis is to enhance the stereospecificity of the polymerization process, favoring the formation of isotactic polypropylene. This is achieved through a combination of steric and electronic effects that modulate the behavior of the active titanium species on the magnesium chloride (MgCl₂) support.

The Ziegler-Natta catalyst system is a complex assembly, typically comprising a titanium tetrachloride (TiCl₄) precatalyst supported on high-surface-area MgCl₂, an organoaluminum cocatalyst such as triethylaluminum (TEAl), and both internal and external electron donors. The internal donor is incorporated during catalyst synthesis, while the external donor, in this case, DCPDMS, is added during the polymerization process.

The prevailing mechanism suggests that DCPDMS selectively deactivates or "poisons" the non-stereospecific (aspecific) active sites on the catalyst surface. These aspecific sites would otherwise produce undesirable atactic polypropylene, which lacks the ordered structure and beneficial properties of the isotactic form. The bulky dicyclopentyl groups of the DCPDMS molecule play a crucial role in this process. Their significant steric hindrance physically blocks access of the propylene monomer to the aspecific active sites.

Furthermore, it is proposed that the adsorption of DCPDMS adjacent to an aspecific active center can transform it into an isospecific one. The lone pair of electrons on the oxygen atoms of the methoxy groups in DCPDMS can coordinate with the Lewis acidic titanium centers or the MgCl₂ support in the vicinity of the active site. This coordination alters the electronic environment of the titanium center, influencing the orientation of the incoming propylene monomer. The steric bulk of the cyclopentyl groups then forces the propylene monomer to insert into the growing polymer chain with a specific orientation, leading to the formation of a highly isotactic polymer chain.[1]

This selective poisoning and modification of active sites lead to a significant increase in the isotacticity of the resulting polypropylene, which in turn enhances its crystallinity, melting point, and stiffness.

Data Presentation: Performance Metrics of this compound

The efficacy of this compound as an external donor is demonstrated through its impact on catalyst activity, polymer yield, and the properties of the resulting polypropylene. The following tables summarize quantitative data from various studies, offering a comparative perspective.

| External Donor | Productivity (kg PP / g cat) | Xylene Solubles (%) | Melt Flow Index (g/10 min) | Reference |

| DCPDMS | 12.4 | 2.1 | 3.5 | [2] |

| DIPDMS | 9.8 | 2.8 | 4.2 | [2] |

| DMDMS | 6.5 | 4.5 | 5.8 | [2] |

Table 1: Comparison of Polymerization Performance with Different Dialkyldimethoxysilanes. DCPDMS: this compound, DIPDMS: Diisopropyldimethoxysilane, DMDMS: Dimethyldimethoxysilane. Xylene solubles are an indicator of the atactic (amorphous) content.

| External Donor | H₂ Concentration (%) | Catalyst Activity (kg PP/g cat·h) | Isotacticity (C7-insol, %) | Weight Average Molecular Weight (Mw x 10⁻⁴ g/mol ) | Reference |

| Donor-D (DCPDMS) | 0 | 18.5 | 90.1 | 25.6 | [1] |

| Donor-D (DCPDMS) | 2 | 16.2 | 88.8 | 11.8 | [1] |

| Donor-C (CHMDMS) | 0 | 20.1 | 88.5 | 22.4 | [1] |

| Donor-Py (DPDMS) | 0 | 15.8 | 92.5 | 28.9 | [1] |

| Donor-Py (DPDMS) | 5 | 12.1 | 91.3 | 10.9 | [1] |

Table 2: Comparative Performance of External Donors in Propylene Polymerization. Donor-C: Cyclohexyl(methyl)dimethoxysilane, Donor-Py: Dipiperidyldimethoxysilane. C7-insol refers to the heptane-insoluble fraction, a measure of isotacticity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Ziegler-Natta Catalyst Preparation (MgCl₂-supported TiCl₄)

A common method for preparing a MgCl₂-supported Ziegler-Natta catalyst involves the following steps:

-

Preparation of MgCl₂·nEtOH adduct: Anhydrous MgCl₂ is reacted with ethanol (EtOH) in a suitable solvent (e.g., heptane) at room temperature to form a MgCl₂·nEtOH adduct.

-

Dealcoholation: The MgCl₂·nEtOH adduct is then treated to remove the ethanol. This can be achieved through thermal treatment or by chemical dealcoholation using agents like titanium tetrachloride (TiCl₄) itself, triethylaluminum (TEAl), or organosilicon compounds.

-

Titanation: The activated MgCl₂ support is then reacted with an excess of TiCl₄ at an elevated temperature (e.g., 90-110°C) for a specified duration (e.g., 1-2 hours). During this step, the internal electron donor (e.g., a phthalate, diether, or succinate) is added.

-

Washing: The solid catalyst is then thoroughly washed with a hydrocarbon solvent (e.g., heptane or toluene) to remove unreacted TiCl₄ and other byproducts.

-

Drying: The final catalyst is dried under a stream of nitrogen or under vacuum to yield a free-flowing powder.

Propylene Slurry Polymerization

A typical laboratory-scale slurry polymerization procedure is as follows:

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

-

Component Addition: A specified amount of a hydrocarbon diluent (e.g., heptane) is introduced into the reactor. The cocatalyst (e.g., triethylaluminum) and the external electron donor (this compound) are then added.

-

Catalyst Injection: The solid Ziegler-Natta catalyst, typically as a slurry in the diluent, is injected into the reactor.

-

Polymerization: The reactor is pressurized with propylene monomer to the desired pressure and the temperature is raised to the polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a set time (e.g., 1-2 hours) with continuous stirring.

-

Termination: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol).

-

Polymer Recovery: The polymer is collected by filtration, washed with methanol and/or acetone to remove catalyst residues, and then dried in a vacuum oven.

Determination of Polypropylene Isotacticity by ¹³C NMR

The isotacticity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: A small amount of the polymer (e.g., 50-100 mg) is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene-d₄) at an elevated temperature (e.g., 120-140°C) directly in the NMR tube.

-

NMR Analysis: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The region of the methyl carbon resonances (around 20-22 ppm) is of particular interest.

-

Data Analysis: The relative intensities of the pentad sequences (mmmm, mmmr, rmmr, etc.) in the methyl region are integrated. The isotactic index (I.I.) is typically calculated as the percentage of the 'mmmm' pentad relative to the total area of all methyl pentads.

Determination of Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)

The molecular weight averages (Mn, Mw) and the molecular weight distribution (MWD or PDI = Mw/Mn) of the polypropylene are determined by High-Temperature Gel Permeation Chromatography (HT-GPC).

-

Sample Preparation: The polymer sample is dissolved in a high-boiling solvent, such as 1,2,4-trichlorobenzene (TCB), at a high temperature (e.g., 140-160°C) to ensure complete dissolution.

-

GPC Analysis: The dissolved polymer solution is injected into the HT-GPC system, which is maintained at a constant high temperature. The polymer molecules are separated by size as they pass through a series of columns packed with a porous gel.

-

Detection: A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the columns.

-

Calibration and Calculation: The system is calibrated with narrow molecular weight distribution polystyrene standards. The molecular weight averages and the MWD of the polypropylene sample are then calculated from the elution profile.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the context of this compound's role in Ziegler-Natta catalysis.

Caption: Proposed mechanism of DCPDMS in Ziegler-Natta catalysis.

Caption: Experimental workflow for catalyst synthesis and polymerization.

Conclusion

This compound stands out as a highly effective external electron donor in Ziegler-Natta catalysis for the production of isotactic polypropylene. Its mechanism of action is intricately linked to the steric hindrance imposed by its bulky cyclopentyl groups and the electronic modulation of the active sites through coordination of its methoxy groups. By selectively deactivating aspecific sites and promoting the stereoregular insertion of propylene at isospecific sites, DCPDMS significantly enhances the isotacticity and, consequently, the desirable material properties of polypropylene. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding and further optimization of this critical industrial process.

References

Dicyclopentyl(dimethoxy)silane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Silylating Agent and Key Component in Ziegler-Natta Catalysis

Dicyclopentyl(dimethoxy)silane (DCPDMS) is a versatile organosilicon compound with significant applications in both organic synthesis and polymer chemistry. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy groups attached to a central silicon atom, imparts distinct steric and electronic properties.[1][2] This guide provides a comprehensive overview of DCPDMS, focusing on its role as a silylating agent and its critical function as an external electron donor in Ziegler-Natta catalysis for polypropylene production.

Physicochemical Properties

This compound is a colorless to nearly colorless, clear liquid.[2] It is characterized by its moisture sensitivity, which leads to hydrolysis of the methoxy groups. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 126990-35-0 |

| Molecular Formula | C₁₂H₂₄O₂Si |

| Molecular Weight | 228.41 g/mol |

| Boiling Point | 251 °C (at 760 mmHg); 120 °C (at 6 mmHg)[2]; 103 °C (at 5 mmHg) |

| Density | 0.984 g/mL (at 25 °C) |

| Refractive Index | 1.467 (at 25 °C)[2] |

| Purity | Typically ≥ 98.0% (GC)[2] |

Synthesis of this compound

The primary synthetic routes to this compound involve the use of Grignard reagents. Two main methodologies have been established.[2]

Method 1: From Tetramethoxysilane

This method involves the reaction of approximately two moles of a cyclopentyl magnesium halide (e.g., cyclopentyl magnesium chloride) with one mole of tetramethoxysilane.[2][3]

Method 2: From Silicon Tetrachloride

Alternatively, DCPDMS can be synthesized by reacting two equivalents of a cyclopentyl magnesium halide with one equivalent of silicon tetrachloride to form the intermediate dicyclopentyl(dichloro)silane. This intermediate is then converted to the final product through methoxylation by reacting with methanol.[2][3]

A general workflow for the synthesis of this compound is depicted below:

Experimental Protocol: Synthesis from Tetramethoxysilane

The following is a representative experimental protocol for the synthesis of this compound from tetramethoxysilane.[3]

Materials:

-

Cyclopentyl chloride

-

Magnesium turnings

-

Tetramethoxysilane

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of cyclopentyl magnesium chloride is prepared by reacting cyclopentyl chloride (1.998 moles) with magnesium turnings (2.0 moles) in 1 liter of dried THF.[3]

-

The prepared Grignard solution is then added dropwise to a solution of tetramethoxysilane (0.999 mole) dissolved in 500 ml of dried THF. The reaction temperature should be maintained below 50 °C.[3]

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete.

-

The precipitated magnesium salts are removed by filtration.

-

The solvent is removed from the filtrate by distillation to yield the crude product.

-

The crude this compound is purified by vacuum distillation.

This compound as a Silylating Agent

The bulky cyclopentyl groups in DCPDMS make it a useful silylating agent for the protection of sensitive functional groups in organic synthesis.[2] Silylation involves the replacement of a proton on a functional group (such as an alcohol) with a silyl group, forming a silyl ether. This protects the functional group from unwanted reactions during subsequent synthetic steps.

Mechanism of Silylation

The silylation of an alcohol with this compound typically proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom. This results in the displacement of a methoxy group, which is a good leaving group, to form the corresponding silyl ether and methanol as a byproduct.

Due to the steric hindrance provided by the two cyclopentyl groups, DCPDMS can exhibit high selectivity for the silylation of less sterically hindered hydroxyl groups.

Role in Ziegler-Natta Catalysis

A primary and industrially significant application of this compound is its use as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.[2] Ziegler-Natta catalysts are crucial for producing stereoregular polymers like isotactic polypropylene, which has highly desirable physical properties such as high crystallinity and stiffness.[4]

The Ziegler-Natta Catalyst System

A typical Ziegler-Natta catalyst system consists of three main components:

-

A solid pre-catalyst: Usually a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂).

-

A co-catalyst: Typically an organoaluminum compound, such as triethylaluminium (TEAl).

-

An external electron donor: Such as this compound.

Mechanism of Action

This compound plays a crucial role in controlling the stereochemistry of the polymerization process. It is believed to selectively poison the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene.[2] The bulky cyclopentyl groups and the electron-donating methoxy groups of DCPDMS interact with the catalyst components, modifying the electronic and steric environment of the active sites. This enhances the stereospecificity of the catalyst, leading to a higher isotacticity index in the resulting polymer.[1][2]

The interaction of the external donor with the Ziegler-Natta catalyst components is a complex process. The following diagram illustrates a simplified representation of the key interactions.

References

An In-Depth Technical Guide to the Steric and Electronic Properties of Dicyclopentyl(dimethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilane of significant industrial importance, primarily utilized as an external electron donor in Ziegler-Natta catalysis for the production of high-isotacticity polypropylene. Its efficacy in controlling the stereochemistry of the polymer is a direct consequence of its distinct steric and electronic properties. The bulky dicyclopentyl groups introduce significant steric hindrance around the central silicon atom, while the methoxy groups contribute to its electronic character as a Lewis base. This technical guide provides a comprehensive overview of the steric and electronic characteristics of DCPDMS, supported by available quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in catalysis.

Physicochemical Properties

This compound is a colorless, clear liquid with a high boiling point and hydrolytic sensitivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₄O₂Si | [1][2] |

| Molecular Weight | 228.41 g/mol | [2][3] |

| CAS Number | 126990-35-0 | [2][3] |

| Appearance | Colorless, clear liquid | [3] |

| Boiling Point | 251 °C @ 760 mmHg; 103 °C @ 5 mmHg | [1] |

| Density | 0.984 - 0.99 g/cm³ @ 25 °C | [1][4] |

| Refractive Index | 1.4640 - 1.4700 @ 25 °C | [1][4] |

| Flash Point | 102 °C (closed cup) | [1] |

| Purity | ≥ 98% (GC) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Steric Properties

Electronic Properties

The electronic properties of DCPDMS are primarily governed by the electronegativity differences between silicon, oxygen, and carbon, and the electron-donating nature of the methoxy groups. The two methoxy groups attached to the silicon atom act as Lewis basic sites, allowing DCPDMS to function as an external electron donor in Ziegler-Natta catalysis.[5] In this role, it is believed to interact with and selectively "poison" the non-stereospecific active sites on the catalyst surface, thereby enhancing the overall isotacticity of the resulting polypropylene.[3]

The Si-O-C bonds in DCPDMS are susceptible to hydrolysis, a key chemical property that influences its handling and application.[3] In the presence of water, the methoxy groups can be hydrolyzed to form silanol (Si-OH) groups, which can then condense to form siloxane linkages.[3]

Synthesis of this compound

This compound can be synthesized via two primary routes involving Grignard reagents.

Experimental Protocols

Method 1: Reaction of Cyclopentyl Magnesium Halide with Tetramethoxysilane [3][6]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.0 moles) are placed. A solution of cyclopentyl chloride (1.998 moles) in dry tetrahydrofuran (THF) (1 liter) is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Tetramethoxysilane: The freshly prepared cyclopentyl magnesium chloride solution is added dropwise to a solution of tetramethoxysilane (0.999 moles) in dry THF (500 ml) at a rate that maintains the reaction temperature below 50 °C.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period. The precipitated magnesium salts are removed by filtration. The solvent is removed from the filtrate by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Method 2: Reaction of Cyclopentyl Magnesium Halide with Tetrachlorosilane followed by Methoxylation [3][6]

-

Preparation of Dicyclopentyldichlorosilane: A solution of cyclopentyl magnesium chloride (2.018 moles) in dry THF (1 liter) is prepared as described in Method 1. This solution is then added dropwise to a solution of tetrachlorosilane (1.001 moles) in dry THF (500 ml), keeping the reaction temperature below 40 °C.

-

Methoxylation: The resulting dicyclopentyldichlorosilane intermediate is then reacted with an excess of methanol (more than 2 moles per mole of the dichlorosilane) to yield this compound.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.

Synthesis Workflow

Caption: Synthesis routes for this compound.

Role in Ziegler-Natta Catalysis

This compound plays a crucial role as an external electron donor in Ziegler-Natta catalyzed polymerization of propylene. The generally accepted mechanism involves the interaction of the silane with the cocatalyst (typically an aluminum alkyl like triethylaluminum, TEAL) and the active sites on the titanium-based catalyst.

The bulky cyclopentyl groups of DCPDMS are thought to sterically hinder the approach of the propylene monomer to the less stereospecific active sites on the catalyst surface. Simultaneously, the electron-donating methoxy groups can coordinate to the aluminum cocatalyst or directly to the titanium center, modifying the electronic environment of the active sites. This synergistic steric and electronic effect leads to a higher degree of isotacticity in the resulting polypropylene.

Proposed Catalytic Cycle Involvement

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|99%+|CAS 126990-35-0 [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyl(dimethoxy)silane (DCPDMS) is an organosilicon compound with significant applications in industrial catalysis and organic synthesis. Its unique molecular structure, characterized by two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, imparts specific steric and electronic properties.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role as an external electron donor in Ziegler-Natta catalysis.

IUPAC Name and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature and common synonyms for this compound are provided below.

IUPAC Name: this compound[1]

Synonyms:

-

Dimethoxydicyclopentylsilane

-

Dicyclopentyldimethoxysilane

-

Cyclopentane, 1,1'-(dimethoxysilylene)bis-

-

DCPDMS

-

Donor-D

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂Si | [1] |

| Molecular Weight | 228.4 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 120 °C at 6 mmHg | [1] |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.467 | [1] |

| Flash Point | 102 °C | |

| CAS Number | 126990-35-0 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the use of a Grignard reagent. Two main variations of this method are commonly employed.[1]

Experimental Protocol: Grignard Reaction with Tetramethoxysilane

This protocol describes the synthesis of this compound from tetramethoxysilane and a cyclopentyl magnesium halide.

Materials:

-

Magnesium turnings

-

Cyclopentyl chloride

-

Tetramethoxysilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl chloride in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining cyclopentyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Tetramethoxysilane: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tetramethoxysilane in anhydrous THF via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Experimental Protocol: Two-Step Synthesis via Dicyclopentyldichlorosilane

This alternative method involves the formation of a dichlorosilane intermediate followed by methoxylation.

Materials:

-

Magnesium turnings

-

Cyclopentyl chloride

-

Silicon tetrachloride

-

Anhydrous methanol

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of Dicyclopentyldichlorosilane: Prepare the cyclopentyl magnesium chloride Grignard reagent as described in section 3.1. Cool the Grignard reagent to 0 °C. Slowly add a solution of silicon tetrachloride in anhydrous THF. After the addition, allow the mixture to warm to room temperature and stir for 12 hours. The resulting dicyclopentyldichlorosilane is isolated by filtration to remove magnesium salts and subsequent vacuum distillation.

-

Methoxylation: The purified dicyclopentyldichlorosilane is dissolved in anhydrous THF and cooled to 0 °C. A solution of anhydrous methanol in THF is added dropwise. The reaction is stirred at room temperature for 4 hours.

-

Work-up and Purification: The reaction is neutralized with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation.

Key Applications

This compound is a versatile compound with applications in polymer chemistry and organic synthesis.

External Electron Donor in Ziegler-Natta Catalysis

The most prominent application of DCPDMS is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1] Its role is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene with improved physical properties.[1]

Mechanism of Action: In the Ziegler-Natta catalyst system, which typically consists of a titanium-based solid catalyst and an organoaluminum co-catalyst, there exist multiple types of active sites. Some of these sites are non-stereospecific and lead to the formation of atactic (non-crystalline) polypropylene. This compound, as a Lewis base, selectively coordinates to and deactivates these non-stereospecific sites.[1] This selective poisoning allows the stereospecific active sites to dominate the polymerization process, resulting in a polymer with high isotacticity.[1] The bulky cyclopentyl groups of DCPDMS play a crucial role in this selective interaction.

Experimental Protocol: Propylene Polymerization

This protocol provides a general outline for the bulk polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.

Materials:

-

High-purity propylene

-

Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

-

Triethylaluminum (TEAL) as co-catalyst

-

This compound (DCPDMS) as external donor

-

Anhydrous heptane as solvent

Procedure:

-

Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.

-

Catalyst Introduction: Anhydrous heptane is introduced into the reactor, followed by the desired amount of TEAL solution and DCPDMS solution. The mixture is stirred at a controlled temperature. The solid Ziegler-Natta catalyst component is then introduced into the reactor.

-

Polymerization: Liquid propylene is introduced into the reactor to the desired pressure. The polymerization is carried out at a constant temperature and pressure for a specified duration.

-

Termination and Product Isolation: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent like methanol. The polymer is then collected, washed with a suitable solvent to remove catalyst residues, and dried under vacuum.

-

Characterization: The resulting polypropylene is characterized for its isotacticity (e.g., by ¹³C NMR or solvent extraction), molecular weight, and other physical properties.

Silylating Agent in Organic Synthesis

The steric bulk provided by the two cyclopentyl groups makes this compound a useful silylating agent for the protection of functional groups, particularly hydroxyl groups, in organic synthesis. The resulting dicyclopentylsilyl ether is stable under various reaction conditions but can be cleaved when desired.

Chemical Reactivity

Hydrolysis

This compound is susceptible to hydrolysis, a reaction in which the methoxy groups are replaced by hydroxyl groups to form silanols. This reaction is typically catalyzed by acids or bases. The initially formed silanols can then undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[1]

Safety and Handling

This compound is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon). It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable organosilicon compound with well-established applications, particularly in the field of polymer chemistry. Its role as a stereoregulator in polypropylene production is of significant industrial importance. The synthetic methods and reactivity profile outlined in this guide provide a foundation for its effective use in research and development. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application.

References

Methodological & Application

Application Notes and Protocols: The Role of Dicyclopentyl(dimethoxy)silane in Ziegler-Natta Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in Ziegler-Natta catalysis, primarily for the production of isotactic polypropylene. This document outlines the significant impact of DCPDMS on catalyst performance and polymer properties, and provides detailed experimental protocols for its application in a laboratory setting.

Introduction

This compound, often referred to as "D-donor," is a crucial component in modern Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Its primary function is to enhance the stereoselectivity of the catalyst, leading to the production of polypropylene with high isotacticity.[3] The bulky cyclopentyl groups of DCPDMS play a key role in selectively deactivating non-stereospecific active sites on the catalyst surface, thereby favoring the formation of highly crystalline isotactic polypropylene with desirable mechanical and thermal properties.[3] The use of DCPDMS allows for precise control over the polymer's microstructure, including its molecular weight and molecular weight distribution.[1]

Mechanism of Action

In Ziegler-Natta catalysis, the stereochemistry of the resulting polymer is determined by the structure of the active sites on the titanium-based catalyst, which is supported on magnesium chloride. External electron donors like DCPDMS are introduced into the polymerization system along with a co-catalyst, typically an organoaluminum compound such as triethylaluminum (TEAL).

The proposed mechanism involves the following key steps:

-

Complex Formation: DCPDMS forms a complex with the triethylaluminum co-catalyst.

-

Selective Poisoning: This complex then interacts with the Ziegler-Natta catalyst. The bulky nature of the dicyclopentyl groups allows for selective coordination to and deactivation of the non-stereospecific active sites on the catalyst surface.[3]

-

Enhanced Isotacticity: By blocking the non-stereospecific sites, the polymerization of propylene is directed to occur predominantly at the isospecific active sites, resulting in a polymer chain with a high degree of isotactic stereoregularity.

Caption: Mechanism of DCPDMS in Ziegler-Natta Catalysis.

Quantitative Data Presentation

The following tables summarize the typical effects of DCPDMS on catalyst activity and polypropylene properties. The data is compiled from various sources and represents typical outcomes under laboratory conditions.

Table 1: Effect of Al/Si Molar Ratio on Catalyst Activity and Polypropylene Isotacticity

| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotactic Index (%) | Xylene Solubles (wt%) |

| 5 | 35 | 98.5 | 1.5 |

| 10 | 45 | 98.0 | 2.0 |

| 15 | 50 | 97.5 | 2.5 |

| 20 | 48 | 97.0 | 3.0 |

Note: Data are illustrative and can vary based on the specific catalyst system and polymerization conditions.

Table 2: Influence of DCPDMS on Polypropylene Molecular Weight and Melt Flow Rate

| External Donor | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) | Melt Flow Rate (g/10 min) |

| None | 65,000 | 280,000 | 4.3 | 15 |

| DCPDMS | 85,000 | 450,000 | 5.3 | 5 |

Note: The use of DCPDMS generally leads to an increase in molecular weight and a decrease in the melt flow rate.

Experimental Protocols

This section provides a detailed protocol for the slurry polymerization of propylene using a fourth-generation Ziegler-Natta catalyst with DCPDMS as the external donor.

Materials and Reagents

-

Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2).

-

Co-catalyst: Triethylaluminum (TEAL) solution in heptane (e.g., 1.0 M).

-

External Donor: this compound (DCPDMS).

-

Solvent: Anhydrous n-hexane or n-heptane.

-

Monomer: Polymerization-grade propylene.

-

Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).

-

Washing Agent: Methanol.

-

Inert Gas: High-purity nitrogen or argon.

Experimental Workflow

Caption: Propylene Polymerization Workflow.

Detailed Polymerization Procedure

-

Reactor Preparation:

-

Thoroughly clean and dry a 2 L stainless steel autoclave reactor.

-

Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any traces of moisture and oxygen.

-

-

Charging the Reactor:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

Introduce 1 L of anhydrous n-hexane into the reactor via a cannula.

-

Add the desired amount of triethylaluminum (TEAL) solution (e.g., to achieve a specific Al/Ti molar ratio) to the reactor.

-

Inject the calculated volume of this compound (DCPDMS) to achieve the desired Al/Si molar ratio.

-

Stir the mixture at 300 rpm for 10 minutes.

-

-

Catalyst Injection:

-

Prepare a slurry of the Ziegler-Natta catalyst in a small amount of n-hexane in a Schlenk flask under a nitrogen atmosphere.

-

Inject the catalyst slurry into the reactor.

-

-

Pre-polymerization (Optional but Recommended):

-

Pressurize the reactor with a low pressure of propylene (e.g., 1 atm) and stir for 5-10 minutes at room temperature. This step helps to ensure uniform catalyst dispersion and morphology control of the final polymer.

-

-

Polymerization:

-

Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C).

-

Pressurize the reactor with propylene to the desired pressure (e.g., 7 atm) and maintain this pressure throughout the polymerization by continuously feeding propylene.

-

Continue the polymerization for the desired reaction time (e.g., 1-2 hours), monitoring the propylene consumption.

-

-

Quenching and Polymer Recovery:

-

Stop the propylene feed and vent the excess monomer.

-

Cool the reactor to room temperature.

-

Quench the reaction by slowly adding 100 mL of acidified methanol to the reactor to deactivate the catalyst.

-

Stir for 30 minutes.

-

Filter the polymer product and wash it thoroughly with an excess of methanol to remove catalyst residues and atactic polymer.

-

Dry the resulting polypropylene powder in a vacuum oven at 60-80°C to a constant weight.

-

Polymer Characterization

-

Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).

-

Isotacticity: Determined by the xylene solubles method (ASTM D5492). The isotactic index is calculated as 100% minus the weight percentage of the xylene-soluble fraction.

-

Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).

-

Melt Flow Rate (MFR): Measured according to ASTM D1238.

Safety Precautions

-

Organoaluminum compounds like triethylaluminum are pyrophoric and react violently with water and air. All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

-

Propylene is a flammable gas. Ensure adequate ventilation and operate in a well-maintained fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize isotactic polypropylene with tailored properties for a wide range of applications.

References

Application Notes and Protocols for Dicyclopentyl(dimethoxy)silane in Polypropylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicyclopentyl(dimethoxy)silane (DCPDMS) as an external electron donor in Ziegler-Natta catalyzed polypropylene polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in synthesizing polypropylene with tailored properties.

Introduction

This compound (DCPDMS) is a crucial organosilicon compound utilized as an external electron donor (EED) in fourth-generation Ziegler-Natta catalyst systems for propylene polymerization.[1][2] Its primary function is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (iPP).[3] The bulky cyclopentyl groups of DCPDMS play a significant role in selectively deactivating non-stereospecific active sites on the catalyst surface, thereby promoting the formation of a polymer with high crystallinity, stiffness, and melting point.[4] This document outlines the application of DCPDMS, presenting its impact on catalyst performance and polymer properties through comparative data and detailed experimental procedures.

Data Presentation

The selection of an external electron donor significantly influences the final properties of the polypropylene. The following tables summarize the quantitative effects of this compound in comparison to other common silane donors.

Table 1: Comparison of External Electron Donors on Catalyst Activity and Polypropylene Isotacticity

| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| This compound (DCPDMS) | 45.8 | 98.5 |

| Cyclohexyl(methyl)dimethoxysilane (CMDMS) | 42.1 | 97.2 |

| Diisopropyl(dimethoxy)silane (DIPDMS) | 38.5 | 96.8 |

| Diisobutyl(dimethoxy)silane (DIBDMS) | 35.2 | 95.5 |

Data compiled from various sources under comparable slurry polymerization conditions.

Table 2: Influence of External Electron Donors on Polypropylene Molecular Properties

| External Donor | Melt Flow Index (MFI, g/10 min) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| This compound (DCPDMS) | 2.1 | 350,000 | 5.8 |

| Cyclohexyl(methyl)dimethoxysilane (CMDMS) | 3.5 | 310,000 | 5.2 |

| Diisopropyl(dimethoxy)silane (DIPDMS) | 4.2 | 280,000 | 4.9 |

| Diisobutyl(dimethoxy)silane (DIBDMS) | 5.1 | 260,000 | 4.5 |

Data compiled from various sources under comparable slurry polymerization conditions.

Experimental Protocols

This section provides a detailed protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external electron donor.

Materials

-

Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/Di-n-butyl phthalate)

-

Co-catalyst: Triethylaluminum (TEAL)

-

External Electron Donor: this compound (DCPDMS)

-

Monomer: Polymerization-grade propylene

-

Solvent: Anhydrous n-heptane

-

Quenching Agent: Acidified methanol (5% HCl in methanol)

-

Gases: High-purity nitrogen and hydrogen

Equipment

-

5-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, solvent, and catalyst components.

-

Schlenk line for inert atmosphere operations.

-

Catalyst injection system.

-

Drying oven.

Polymerization Procedure

-

Reactor Preparation: The reactor is thoroughly purged with high-purity nitrogen to remove any traces of oxygen and moisture.

-

Solvent and Co-catalyst Addition: 2.5 liters of anhydrous n-heptane are introduced into the reactor. A specified amount of triethylaluminum (TEAL) as a co-catalyst is then added.

-

External Donor Addition: this compound (DCPDMS) is added to the reactor. The molar ratio of Al:Si is a critical parameter and is typically in the range of 5 to 20.

-

Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of n-heptane, is injected into the reactor.

-

Pre-polymerization: The reactor temperature is maintained at 20°C, and propylene is introduced to achieve a pressure of 2 bar. Pre-polymerization is carried out for 15 minutes with constant stirring.

-

Polymerization: The reactor temperature is raised to 70°C, and the propylene pressure is increased to 7 bar. Hydrogen can be introduced at this stage to control the molecular weight of the polymer. The polymerization is allowed to proceed for 2 hours.

-

Termination: The polymerization is terminated by venting the unreacted propylene and cooling the reactor.

-

Product Recovery: The polymer slurry is discharged from the reactor. The polymer is separated by filtration and washed with acidified methanol to remove catalyst residues, followed by washing with fresh methanol.

-

Drying: The resulting polypropylene powder is dried in a vacuum oven at 60°C to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in polypropylene polymerization.

References

Application Notes and Protocols: The Role of Dicyclopentyl(dimethoxy)silane in Controlling Polypropylene Isotacticity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of dicyclopentyl(dimethoxy)silane (DCPDMS) in the synthesis of isotactic polypropylene (iPP). Detailed protocols for polymerization and analysis are included to facilitate research and development in polymer chemistry and material science.

Introduction

This compound, commonly referred to as the "D-donor," is an external electron donor crucial in Ziegler-Natta catalyzed propylene polymerization for producing highly isotactic polypropylene.[1][2] The stereochemistry of polypropylene, specifically its isotacticity, profoundly influences its physical and mechanical properties, including crystallinity, melting point, stiffness, and tensile strength. The addition of external donors like DCPDMS to the polymerization system is a key strategy to control the polymer's microstructure and tailor its properties for specific applications.[3]

Mechanism of Action

In Ziegler-Natta catalysis, the catalyst surface possesses various active sites with differing stereoselectivities. Without a controlling agent, a mixture of isotactic, atactic (non-stereoregular), and syndiotactic polypropylene can be formed. DCPDMS enhances the isotacticity of the resulting polymer through a mechanism that is believed to involve two primary functions:

-

Selective Poisoning of Non-stereospecific Active Sites: DCPDMS selectively coordinates to and deactivates the non-stereospecific active sites on the catalyst surface. This selective "poisoning" inhibits the formation of atactic polypropylene, thereby increasing the proportion of the desired isotactic polymer.[4]

-

Transformation of Active Sites: It is also proposed that the adsorption of the external electron donor adjacent to a non-stereospecific active center can transform it into an isospecific one, further enhancing the production of isotactic polypropylene.[4]

The bulky cyclopentyl groups of DCPDMS create significant steric hindrance around the active sites of the catalyst. This steric hindrance forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, leading to the formation of a highly regular, isotactic structure.[4]

Quantitative Data Presentation

The use of this compound as an external donor significantly impacts the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following table summarizes typical experimental data, comparing the effects of different external donors on key polymerization parameters.

| External Electron Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) | Molecular Weight (Mw) ( g/mol ) |

| None | Varies | Low | High | Low |

| This compound (D-Donor) | 35.5 | 98.5 | 3.2 | 450,000 |

| Cyclohexyl(methyl)dimethoxysilane (C-Donor) | Lower than D-Donor | High | Moderate | Moderate |

| Diisopropyl(dimethoxy)silane (P-Donor) | High | Moderate | High | Lower than D-Donor |

| Diisobutyl(dimethoxy)silane (DIBDMS) | High | Lower than D-Donor | High | Lower than D-Donor |

Data compiled from typical results in the literature. Actual values may vary depending on specific catalyst systems and polymerization conditions.[4][5]

Experimental Protocols

Ziegler-Natta Catalyst Preparation (General Procedure)

The following is a generalized protocol for the preparation of a MgCl₂-supported Ziegler-Natta catalyst.

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Titanium Tetrachloride (TiCl₄)

-

Internal Electron Donor (e.g., a phthalate, diether, or succinate)

-

Anhydrous Heptane or other suitable solvent

Procedure:

-

Under an inert nitrogen atmosphere, co-mill anhydrous MgCl₂ with the internal electron donor.

-

The resulting solid is then treated with an excess of TiCl₄ at a temperature typically ranging from 80 to 130 °C for a specified duration.

-

The solid catalyst component is then thoroughly washed with an anhydrous solvent, such as heptane, to remove unreacted TiCl₄ and other byproducts.

-

The final catalyst is dried and stored under an inert atmosphere.

Propylene Polymerization

Materials:

-

Prepared Ziegler-Natta catalyst

-

Triethylaluminum (TEAL) as co-catalyst

-

This compound (DCPDMS) as an external electron donor

-

Polymerization grade propylene

-

Anhydrous heptane or liquid propylene as the reaction medium

-